REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.[Br:12][Si](C)(C)C>C(#N)CC>[Br:12][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1
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Name
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|
Quantity
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2.7 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
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3.9 mL
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Type
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reactant
|
Smiles
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Br[Si](C)(C)C
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C(CC)#N
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 22 h
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Duration
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22 h
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Type
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CUSTOM
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Details
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The product (very volatile) was carefully rotary evaporated
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Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
4.07 g (propanenitrile contained) of thick light brown suspension w/o further purification
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Name
|
|
Type
|
|
Smiles
|
BrC1=NC=CC(=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |